8-Acetyl-7-methoxycoumarin

概要

説明

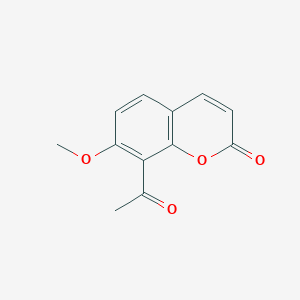

8-アセチル-7-メトキシ-2H-クロメン-2-オン: は、分子式C12H10O4 の有機化合物です。これは、多くの植物に自然に存在する化合物であるクマリンの誘導体です。 8-アセチル-7-メトキシ-2H-クロメン-2-オンの構造は、8位にアセチル基、7位にメトキシ基を持つクマリン環を含んでいます .

2. 製法

合成経路と反応条件: 8-アセチル-7-メトキシ-2H-クロメン-2-オンの合成は、通常、クマリンと無水酢酸の反応によって行われます。この反応は酸性条件下で行われ、硫酸などの触媒が使用されることが多いです。 この反応は、クマリン環のアセチル化によって進行し、8-アセチル-7-メトキシ-2H-クロメン-2-オンが生成されます .

工業生産方法: 工業的な環境では、8-アセチル-7-メトキシ-2H-クロメン-2-オンの生産は、実験室での合成と同様の試薬と条件を使用して、大規模なアセチル化反応を含む場合があります。 このプロセスは収率と純度を最適化するために、再結晶などの精製工程を伴うことがよくあります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-methoxy-2H-chromen-2-one typically involves the reaction of coumarin with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the acetylation of the coumarin ring, resulting in the formation of 8-acetyl-7-methoxy-2H-chromen-2-one .

Industrial Production Methods: In an industrial setting, the production of 8-acetyl-7-methoxy-2H-chromen-2-one may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

化学反応の分析

Condensation Reactions

The acetyl group at position 8 facilitates Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are precursors for heterocyclic derivatives:

- Example : Reaction with 4-chlorobenzaldehyde in ethanol under basic conditions yields 8-(3-arylacryloyl)-7-methoxycoumarin .

- Applications : These chalcones serve as intermediates for pyrazoline and isoxazoline derivatives with anticancer activity .

Isoxazoline Derivatives

Cyclization with hydroxylamine hydrochloride under high-temperature conditions yields isoxazoline derivatives:

- Mechanism : Intramolecular Smiles rearrangement via O→N acyl transfer .

- Application : Enhanced antiproliferative activity against MCF-7 breast cancer cells .

Structural Modifications and Interactions

- C–F···H–C Coupling : NMR studies reveal through-space fluorine interactions with H5 in 4-(2-fluorophenyl)-7-methoxycoumarin analogs .

- Enzyme Inhibition : Derivatives inhibit matrix metalloproteinases (MMPs) and topoisomerase IIα, critical targets in cancer therapy .

Key Research Findings

- Antioxidant Activity : The acetyl and methoxy groups enhance radical scavenging in lipid and aqueous media .

- Structure-Activity Relationship (SAR) :

Analytical Profiling

科学的研究の応用

Biological Activities

1. Antioxidant Properties

Research has shown that 8-acetyl-7-methoxycoumarin exhibits significant antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage .

2. Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been effective against Ralstonia solanacearum, a notorious plant pathogen. The compound's minimum inhibitory concentration (MIC) was determined to be 75 mg/L, demonstrating its potential as a natural pesticide or antibacterial agent in agriculture .

3. Anticancer Potential

The anticancer properties of coumarins, including this compound, have been extensively studied. The compound has shown the ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Its effectiveness against different cancer cell lines positions it as a candidate for further pharmacological development.

Analytical Techniques

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique used for the profiling and quantification of coumarins, including this compound. This method provides high sensitivity and specificity, allowing for the detection of low concentrations in complex matrices such as plant extracts .

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for separating and analyzing coumarins. It is particularly useful in quality control processes in herbal medicine production, ensuring that products contain the appropriate levels of active compounds like this compound .

Case Studies

作用機序

8-アセチル-7-メトキシ-2H-クロメン-2-オンの作用機序は、さまざまな分子標的との相互作用を含みます。生物系では、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。 特定の用途や使用状況に応じて、正確な経路や標的は異なる場合があります .

類似化合物との比較

類似化合物:

7-ヒドロキシ-4-メチルクマリン: 構造は似ていますが、7位にヒドロキシ基、4位にメチル基があります。

8-アセチル-7-ヒドロキシクマリン: 構造は似ていますが、メトキシ基ではなく7位にヒドロキシ基があります。

7-メトキシクマリン: 構造は似ていますが、8位にアセチル基がありません

独自性: 8-アセチル-7-メトキシ-2H-クロメン-2-オンは、8位にアセチル基、7位にメトキシ基の両方が存在することで独特です。 この官能基の組み合わせにより、異なる化学的および生物学的特性が与えられ、さまざまな用途に役立ちます .

生物活性

8-Acetyl-7-methoxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, isolated from the plant Murraya paniculata , exhibits potential in various therapeutic areas, particularly in cancer treatment, anti-inflammatory responses, and antioxidant activities. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 8-position and a methoxy group at the 7-position of the coumarin ring. This structural configuration is significant as it influences the compound's biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.

- Inhibition of Oncogene Expression : this compound downregulates oncogenes, further contributing to its anticancer effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.2 | Induces apoptosis |

| A549 | 12.5 | Cell cycle arrest at G0/G1 phase |

| MCF7 | 10.3 | Downregulation of oncogenes |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In particular, it has been noted to decrease the production of Thromboxane B2 (TXB2) in human platelets, which is crucial during inflammatory responses .

Mechanisms of Anti-inflammatory Action:

- Inhibition of Cyclooxygenases : The compound inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis.

- Reduction of Mast Cell Degranulation : It has been found to inhibit IgE-mediated release of β-hexosaminidase from mast cells, indicating a potential role in allergic responses .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is vital for protecting cells from oxidative damage, which is implicated in many chronic diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result (IC50) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Case Studies and Research Findings

- Antitumor Studies : In a study evaluating several coumarins, including this compound, researchers found that this compound significantly inhibited tumor growth in vivo models of liver cancer .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .

- Comparative Analysis : In comparative studies with other coumarins, this compound demonstrated superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development .

特性

IUPAC Name |

8-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBDEHZHXKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556130 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-07-8 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。